Adefovir-d4 phosphate (triethylamine)
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Overview
Description
Adefovir-d4 phosphate (triethylamine) is a deuterated analog of adefovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in scientific research, particularly in the study of viral infections such as hepatitis B. The compound is characterized by its molecular formula C8H9D4N5O7P2•xC6H15N and a molecular weight of 357.19 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adefovir-d4 phosphate (triethylamine) involves the deuteration of adefovir, followed by phosphorylation and subsequent reaction with triethylamine. The process typically includes the following steps:
Deuteration: Adefovir is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Phosphorylation: The deuterated adefovir is then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride.
Triethylamine Reaction: The phosphorylated product is reacted with triethylamine to form the final compound.
Industrial Production Methods: Industrial production of adefovir-d4 phosphate (triethylamine) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions: Adefovir-d4 phosphate (triethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce deuterated alcohols.
Scientific Research Applications
Adefovir-d4 phosphate (triethylamine) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in studies of viral replication and inhibition, particularly for hepatitis B virus.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various applications.
Mechanism of Action
Adefovir-d4 phosphate (triethylamine) exerts its effects by inhibiting viral DNA polymerase. The compound is incorporated into the viral DNA during replication, leading to chain termination. This mechanism effectively halts the replication of the virus. The molecular targets include viral reverse transcriptase and DNA polymerase enzymes .
Comparison with Similar Compounds
Adefovir: The non-deuterated analog of adefovir-d4 phosphate.
Tenofovir: Another nucleotide analog reverse transcriptase inhibitor used in the treatment of viral infections.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor with similar antiviral properties.
Uniqueness: Adefovir-d4 phosphate (triethylamine) is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C14H28N6O7P2 |
---|---|
Molecular Weight |
458.38 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-phosphonooxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChI Key |
PRJUZHMINXEXPO-PBCJVBLFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCP(=O)(O)OP(=O)(O)O)N1C=NC2=C(N=CN=C21)N.CCN(CC)CC |
Canonical SMILES |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)O)N |
Origin of Product |
United States |
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